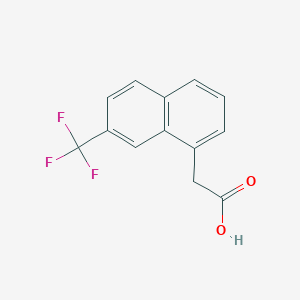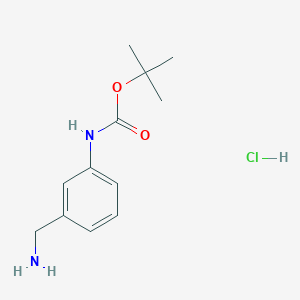
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 4-position and a tert-butyldimethylsilyloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds via the formation of a silyl ether, which is then subjected to nitration to introduce the nitro group at the 4-position of the pyridine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using flow microreactor systems for efficient and sustainable synthesis, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-((tert-Butyldimethylsilyl)oxy)-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silyl ether group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is unique due to the presence of both a nitro group and a silyl ether group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C11H18N2O3Si |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-12-7-6-9(10)13(14)15/h6-8H,1-5H3 |
InChI Key |
HSKLCEBUXTYNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)



![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)



![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)
